molecular formula C16H16N4O2S B2375260 6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione CAS No. 902503-22-4

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

Cat. No. B2375260
CAS RN: 902503-22-4
M. Wt: 328.39
InChI Key: IKMMIBKGQNYPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione, also known as DM-PQT, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.

properties

IUPAC Name

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-21-13-6-11-12(7-14(13)22-2)19-16(23)20-15(11)18-9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H2,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMMIBKGQNYPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-dimethoxy-4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione

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